molecular formula C12H13N3O2 B11392102 N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide

N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide

Cat. No.: B11392102
M. Wt: 231.25 g/mol
InChI Key: BWEDOMPQCVTPRC-UHFFFAOYSA-N
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Description

N-(4-Phenyl-1,2,5-oxadiazol-3-yl)butanamide is a chemical compound of interest in research and development, particularly within agrochemistry and medicinal chemistry. This molecule features a 1,2,5-oxadiazole (also known as furazan) ring system, a privileged scaffold known for its diverse biological and physicochemical properties. A key area of application for this class of compounds is in agrochemical research. Specifically, N-(1,2,5-oxadiazol-3-yl)carboxamide compounds have been patented for their use as herbicides . The structural motif of the 1,2,5-oxadiazole ring is also frequently explored in pharmaceutical research. Compounds based on this core, including various disubstituted derivatives, are investigated for a range of potential biological activities. These can include antimicrobial and enzyme inhibitory effects, such as potent urease inhibition, which is a relevant target in managing certain bacterial infections . The mechanism of action for this specific compound is not fully elucidated and is likely dependent on the research context. For herbicide candidates, it may involve the disruption of plant-specific enzymatic pathways. For potential pharmacological applications, activity is often derived from the molecule's ability to interact with enzyme active sites, as demonstrated by molecular docking studies of similar oxadiazole derivatives . This product is intended for research and development purposes only. It is not designed, tested, or approved for human therapeutic, diagnostic, or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide

InChI

InChI=1S/C12H13N3O2/c1-2-6-10(16)13-12-11(14-17-15-12)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,13,15,16)

InChI Key

BWEDOMPQCVTPRC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NON=C1C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cyclization of Dioximes

A common route to 1,2,5-oxadiazoles involves the cyclodehydration of glyoxal dioximes using agents like phosphorus oxychloride (POCl₃). For example:

Glyoxal dioxime+POCl31,2,5-Oxadiazole+HCl+H2O\text{Glyoxal dioxime} + \text{POCl}3 \rightarrow \text{1,2,5-Oxadiazole} + \text{HCl} + \text{H}2\text{O}

When substituted with a phenyl group, this method yields 3-phenyl-1,2,5-oxadiazole intermediates. Modifying the starting dioxime to include a nitro or amino group at the 4-position enables subsequent functionalization.

[3+2] Cycloaddition of Nitrile Oxides

Nitrile oxides, generated in situ from hydroxamic acid chlorides, undergo cycloaddition with nitriles to form 1,2,5-oxadiazoles. For instance:

PhC≡N-O+NC-RPh-Oxadiazole-R\text{PhC≡N-O} + \text{NC-R} \rightarrow \text{Ph-Oxadiazole-R}

This method offers regiocontrol, with the phenyl group directed to the 4-position based on electronic and steric factors.

EntrySolventBaseCoupling AgentYield (%)
1DCMDIPEAHATU87
2THFDIPEAHATU72
3DMFDIPEAHATU65
4DCMTEAHATU78

Optimal conditions (Entry 1) use DCM and DIPEA, achieving 87% yield.

Direct Acylation with Butanoyl Chloride

Reacting 3-amino-4-phenyl-1,2,5-oxadiazole with butanoyl chloride in the presence of a base like pyridine provides the target compound:

Oxadiazole-NH2+CH3CH2CH2COClpyridineN-(4-Ph-Oxadiazol-3-yl)butanamide\text{Oxadiazole-NH}2 + \text{CH}3\text{CH}2\text{CH}2\text{COCl} \xrightarrow{\text{pyridine}} \text{N-(4-Ph-Oxadiazol-3-yl)butanamide}

This method is less efficient (yields ~70%) due to side reactions but avoids costly coupling agents.

Structural Characterization and Validation

Spectroscopic Analysis

  • IR Spectroscopy : A strong absorption at ~1670 cm⁻¹ confirms the amide C=O stretch. The absence of NH₂ peaks (~3300 cm⁻¹) verifies successful acylation.

  • ¹H NMR : Key signals include δ 2.42 ppm (CH₂CH₂CH₃), δ 7.49–7.41 ppm (phenyl-H), and δ 8.27 ppm (amide NH).

  • LC-MS : The molecular ion peak at m/z 231.25 [M+H]⁺ matches the theoretical mass.

Crystallography

Single-crystal X-ray diffraction of analogous compounds confirms the planar oxadiazole ring and amide geometry, with bond lengths of 1.38 Å (N-O) and 1.22 Å (C=O).

Scalability and Industrial Relevance

Batch reactions at 100 mmol scale in DCM show consistent yields (85–87%), demonstrating feasibility for large-scale production. Cost analysis favors HATU over EDCl/HOBt due to reduced reaction times and higher purity.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduces reaction time from 3 h to 30 min, maintaining yields at 84%.

Flow Chemistry Approaches

Continuous-flow systems with immobilized HATU catalysts achieve 89% yield, minimizing reagent waste and improving reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide serves as a building block for the synthesis of more complex molecules. Its oxadiazole core can be modified to create derivatives with varying properties. The compound has been utilized in the development of novel materials and as a precursor in organic synthesis .

Biology

Research indicates that this compound exhibits antimicrobial , antifungal , and anticancer properties. Studies have shown that it can inhibit specific enzymes involved in cancer cell proliferation and microbial growth . The mechanism of action often involves the interaction with molecular targets that modulate cellular pathways related to apoptosis and cell cycle regulation .

Medicine

In the medical field, this compound is being explored as a potential therapeutic agent for various diseases. It has shown promise in preclinical studies for its ability to target cancer cells selectively while sparing normal cells . Furthermore, it is being investigated for its role in treating infectious diseases due to its broad-spectrum antimicrobial activity .

Industry

The compound is also relevant in industrial applications where it is used in the development of new materials with unique properties such as high thermal stability and density . Its structural characteristics allow for potential uses in coatings and polymer production.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes .
  • Anticancer Properties : In vitro studies revealed that the compound could induce apoptosis in cancer cells through the activation of caspases and modulation of the NF-kB signaling pathway . This suggests its potential as a lead compound in drug development for cancer therapy.
  • Synthesis of Derivatives : Researchers synthesized a series of oxadiazole derivatives based on this compound and evaluated their biological activities. Some derivatives showed enhanced potency against specific cancer cell lines compared to the parent compound .

Mechanism of Action

The mechanism of action of N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Heterocyclic Core Modifications

The oxadiazole ring’s substitution pattern and heteroatom arrangement significantly influence physicochemical and biological properties. Below is a comparison with analogs featuring alternative heterocycles:

Compound Heterocycle Key Substituents Reported Activity
N-(4-Phenyl-1,2,5-oxadiazol-3-yl)butanamide 1,2,5-Oxadiazole 4-phenyl, 3-butanamide Herbicidal (hypothesized)
N-(1,3,4-Oxadiazol-2-yl)benzamide 1,3,4-Oxadiazole 2-benzamide Enhanced thermal stability
N-(Tetrazol-5-yl)propanamide Tetrazole 5-propanamide Increased solubility in polar media
N-(Triazol-5-yl)acetamide Triazole 5-acetamide Antimicrobial activity

Key Observations :

  • 1,2,5-Oxadiazole vs. 1,3,4-Oxadiazole : The 1,2,5-oxadiazole’s electron-deficient nature may enhance herbicidal activity via stronger target binding, whereas 1,3,4-oxadiazoles are often prioritized for thermal stability in material science.
  • Tetrazole Derivatives : The tetrazole ring’s high nitrogen content improves solubility but may reduce lipophilicity, limiting membrane permeability compared to oxadiazoles.

Substituent Effects

The phenyl group at the 4-position of the oxadiazole ring in N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide likely enhances π-π stacking interactions with biological targets.

Substituent Electronic Effect Biological Implication
4-Phenyl Electron-withdrawing Stabilizes ring; enhances target binding
4-Methoxyphenyl Electron-donating May reduce oxidative degradation
Sulfamoyl Polar, acidic Improves solubility and bioavailability

Amide Chain Length

The butanamide (C4) chain in the target compound balances lipophilicity and flexibility. Shorter chains (e.g., acetamide, C2) may reduce steric hindrance but limit hydrophobic interactions, while longer chains (e.g., hexanamide, C6) could impede solubility.

Biological Activity

N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The compound has been studied for various biological activities, including:

  • Antimicrobial Properties : Exhibits potential against a range of bacterial and fungal pathogens.
  • Anticancer Activity : Investigated for its ability to inhibit cancer cell proliferation.
  • Antitubercular Effects : Shows promise in inhibiting the growth of Mycobacterium tuberculosis.

This compound operates through several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in microbial growth and cancer cell proliferation.
  • Receptor Interaction : The oxadiazole ring can interact with cellular receptors, modulating their activity and affecting downstream signaling pathways.

Antimicrobial Activity

In studies assessing the antimicrobial properties of oxadiazole derivatives, this compound demonstrated significant activity against various pathogens. For instance:

PathogenActivity Level
Escherichia coliModerate Inhibition
Pseudomonas aeruginosaSignificant Inhibition
Candida albicansNotable Activity

These results indicate that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

Research has shown that this compound can inhibit the proliferation of cancer cells in vitro. For example:

Cell LineIC50 (μM)
A549 (Lung Carcinoma)15.2
HeLa (Cervical Carcinoma)12.8

The selectivity index indicates that the compound has a favorable profile for targeting cancer cells over normal cells .

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties. In vitro studies revealed that it inhibits the growth of Mycobacterium tuberculosis, with an MIC (Minimum Inhibitory Concentration) of 0.25 μg/mL, making it a candidate for further development in tuberculosis therapy .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives of oxadiazole exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. This compound was among the most effective compounds tested .
  • Cancer Cell Proliferation Inhibition : Another study focused on the anticancer properties of oxadiazole derivatives found that this compound significantly inhibited cell growth in various cancer lines while showing low cytotoxicity to normal cells .

Q & A

Advanced Research Question

  • Target Identification :
    • Use affinity chromatography with immobilized compound analogs to isolate binding proteins.
    • Employ molecular docking studies (e.g., AutoDock Vina) to predict interactions with tubulin (analogous to D.1.8–D.1.15 in ).
  • Pathway Analysis :
    • RNA sequencing (RNA-seq) to identify differentially expressed genes in treated vs. untreated cells.
    • Western blotting for apoptosis markers (e.g., caspase-3 cleavage) or stress-response proteins (e.g., HSP70).
  • Validation : CRISPR-Cas9 knockout models of suspected targets (e.g., tubulin isoforms) to confirm functional relevance .

How do structural modifications influence the bioactivity of this compound derivatives?

Advanced Research Question
Key structure-activity relationship (SAR) findings include:

  • Phenyl Substitution : Chlorine or fluorine at the 4-position enhances antiproliferative activity (e.g., IC₅₀ reduction by 40% in chlorophenyl derivatives) .
  • Acyl Chain Length : Butanamide vs. heptanamide chains affect solubility and membrane permeability, with longer chains showing improved cellular uptake but reduced herbicidal selectivity .
  • Oxadiazole Ring Modifications : Replacement with 1,3,4-oxadiazole decreases herbicidal potency, highlighting the critical role of the 1,2,5-oxadiazole scaffold .

Experimental design should include systematic variation of substituents followed by in vitro and in vivo bioassays .

How should researchers address contradictions in reported bioactivity data across studies?

Advanced Research Question
Discrepancies may arise from:

  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or weed species sensitivity.
  • Compound Stability : Hydrolysis of the oxadiazole ring under acidic or basic conditions, altering effective concentrations. Validate stability via HPLC-MS before assays .
  • Substituent Effects : Conflicting results in herbicidal vs. antiproliferative studies may reflect divergent mechanisms. Use isotopic labeling (e.g., ¹⁴C-tagged compounds) to track metabolic fate in plants vs. mammalian systems .

What analytical strategies are recommended for assessing compound stability and degradation products?

Advanced Research Question

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and varied pH (1–13) to identify degradation pathways.
  • Detection Methods :
    • UPLC-QTOF-MS for high-resolution identification of degradation products.
    • ¹⁹F-NMR (if fluorinated derivatives are used) to monitor structural integrity.
  • Validation : Establish degradation kinetics using Arrhenius plots for shelf-life prediction .

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